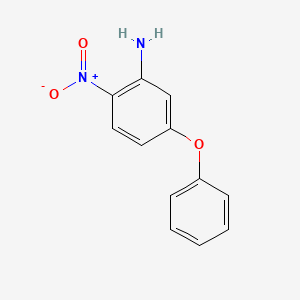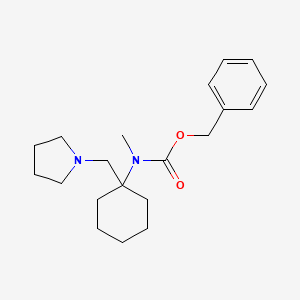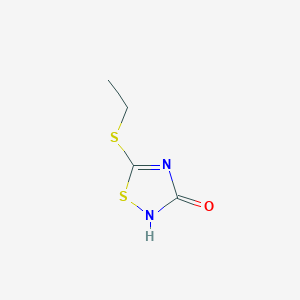
3,5-Difluoropyridine-2-carboxamide
Descripción general
Descripción
3,5-Difluoropyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Inhibitors of Gene Expression
Research has explored derivatives of pyridine carboxamides, such as 3,5-difluoropyridine-2-carboxamide, as inhibitors of transcription factors like NF-kappaB and AP-1. These compounds were found to have cell-based activity and potential oral bioavailability, with certain substitutions at the pyrimidine ring enhancing or reducing their efficacy (Palanki et al., 2000).
Antituberculosis Activity
A study synthesized new dihydropyridines with carboxamides in the 3 and 5 positions, showing anti-tuberculosis activity. The synthesized compounds were effective against Mycobacterium tuberculosis, with some demonstrating moderate activity compared to standard treatments (Amini et al., 2008).
DNA Binding
Pyridine-2-carboxamide-netropsin is a synthetic analog of natural products that bind specifically to certain DNA sequences. This demonstrates the potential of pyridine carboxamide derivatives in molecular biology for specific DNA interactions (Wade et al., 1992).
Anti-inflammatory Applications
Research on 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, a related compound, has shown its use as an anti-inflammatory agent. This highlights the potential of similar pyridine carboxamide derivatives in treating inflammatory conditions (Rajeswaran & Srikrishnan, 2008).
Crystal Engineering and Pharmacokinetics
Diflunisal, a non-steroidal anti-inflammatory drug, forms co-crystals with isomeric pyridinecarboxamides. This study demonstrates the role of pyridinecarboxamide derivatives in crystal engineering to enhance the biopharmaceutical performance of active pharmaceutical ingredients (Évora et al., 2016).
Antimicrobial Activities
Macrocyclic pentaazapyridine and dipeptide pyridine derivatives, synthesized from pyridine carboxamides, have shown antimicrobial activities. This indicates their potential in developing new antimicrobial agents (Flefel et al., 2018).
Propiedades
IUPAC Name |
3,5-difluoropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSZYXOBLMONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382543 | |
| Record name | 3,5-difluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoropyridine-2-carboxamide | |
CAS RN |
745784-03-6 | |
| Record name | 3,5-difluoropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



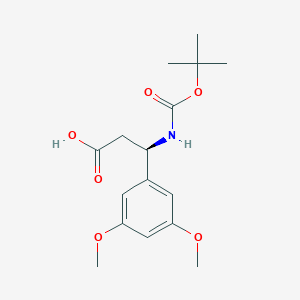
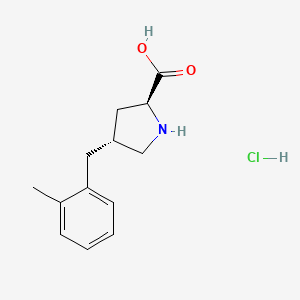
![2-(2-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597106.png)




![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)

